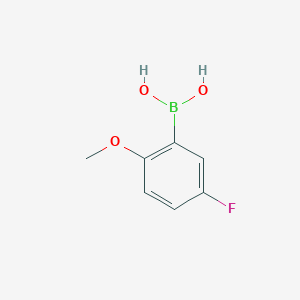













|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].C(=O)=O.CC(O)C.[Li]CCCC.C[O:24][B:25](OC)[O:26]C.Cl.[NH4+].[Cl-]>C1COCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH3:10])=[C:2]([B:25]([OH:26])[OH:24])[CH:7]=1 |f:1.2,6.7|
|


|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)F)OC
|
|
Name
|
CO2 IPA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
12.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
( 12h )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at -78° C. for 60 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to rt
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The extracts were washed with sat'd NH4Cl (1×80 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite™
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=C(C1)B(O)O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |